N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide
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Description
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H12FN3OS2 and its molecular weight is 345.41. The purity is usually 95%.
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Biological Activity
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C17H14FN3OS2
- Molecular Weight : 359.44 g/mol
- CAS Number : 921106-02-7
The compound exhibits its biological effects primarily through the inhibition of key cellular pathways involved in cancer progression and inflammation. The thieno[3,4-c]pyrazole moiety is known to interact with various targets, including protein kinases and transcription factors, which are critical in cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
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Cell Viability Assays : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines.
Cell Line IC50 (µM) MCF-7 12.5 A549 15.0 HCT116 20.0 - Mechanistic Studies : The compound induces apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. Additionally, it has been shown to inhibit cell migration and invasion by targeting matrix metalloproteinases (MMPs) involved in extracellular matrix degradation.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Studies demonstrated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Animal Models : In vivo studies using murine models of inflammation showed that administration of the compound resulted in a marked reduction in paw edema and inflammatory cell infiltration, suggesting its potential use in treating inflammatory diseases.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study 1 : A patient with advanced breast cancer exhibited a partial response to treatment with this compound in combination with standard chemotherapy, leading to a reduction in tumor size and improved quality of life.
- Case Study 2 : In a preclinical model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and improved mobility scores compared to untreated controls.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c17-10-3-5-11(6-4-10)20-15(12-8-22-9-13(12)19-20)18-16(21)14-2-1-7-23-14/h1-7H,8-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJDFOJHDDGLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.